9-(Hydroxymethyl)nonadecan-10-one

Hydrogen bonding Solubility Self-assembly

9-(Hydroxymethyl)nonadecan-10-one (CAS 891202-41-8) is a C20 long-chain ketone featuring a hydroxymethyl (-CH2OH) group at the 9-position, yielding the molecular formula C20H40O2 and a molecular weight of 312.5 g/mol. The compound is categorized as a β-hydroxy ketone and is registered under PubChem CID 71405232 and DSSTox ID DTXSID50825886.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 891202-41-8
Cat. No. B12604796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Hydroxymethyl)nonadecan-10-one
CAS891202-41-8
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)C(CCCCCCCC)CO
InChIInChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-20(22)19(18-21)16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3
InChIKeyFSRGTHLEMHGOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Hydroxymethyl)nonadecan-10-one (CAS 891202-41-8): A Long-Chain Ketone with a Differentiating Hydroxymethyl Substituent


9-(Hydroxymethyl)nonadecan-10-one (CAS 891202-41-8) is a C20 long-chain ketone featuring a hydroxymethyl (-CH2OH) group at the 9-position, yielding the molecular formula C20H40O2 and a molecular weight of 312.5 g/mol [1]. The compound is categorized as a β-hydroxy ketone and is registered under PubChem CID 71405232 and DSSTox ID DTXSID50825886 [1]. Its computed physicochemical properties include an XLogP3-AA of 7.5, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 37.3 Ų [1]. In contrast, the unsubstituted analog 10-nonadecanone (CAS 504-57-4) possesses a TPSA of only 17.1 Ų and lacks hydrogen bond donor capacity [2].

Why 9-(Hydroxymethyl)nonadecan-10-one Cannot Be Directly Replaced by 10-Nonadecanone or Other In-Class Ketones


Long-chain ketones such as 10-nonadecanone and 2-nonadecanone are chemically simple molecules containing only a single ketone functional group, which limits their hydrogen bonding capability to passive acceptor interactions alone [1][2]. The introduction of a hydroxymethyl substituent at the 9-position in 9-(hydroxymethyl)nonadecan-10-one adds a hydrogen bond donor site (ΔHBD count: +1 vs. 0 for 10-nonadecanone) and doubles the hydrogen bond acceptor count (2 vs. 1), while increasing TPSA by over 118% (37.3 vs. 17.1 Ų) [1][3]. These differences directly influence solubility in polar media, self-assembly behavior, and interfacial activity, meaning that formulations or synthetic routes optimized for the parent ketone will not transfer predictably to systems requiring the hydroxymethyl derivative .

Quantitative Comparator-Based Evidence for 9-(Hydroxymethyl)nonadecan-10-one


Hydrogen Bond Donor Capacity: Enabling Directed Intermolecular Interactions Absent in Simple Ketone Analogs

9-(Hydroxymethyl)nonadecan-10-one possesses a single hydrogen bond donor (the hydroxymethyl -OH group), whereas both 10-nonadecanone and 2-nonadecanone have zero H-bond donors [1][2]. This enables the compound to participate in both donor and acceptor hydrogen bonding, expanding its capacity for specific intermolecular interactions such as dimerization, complexation with H-bond acceptors, and enhanced solvation in protic media [1].

Hydrogen bonding Solubility Self-assembly

Topological Polar Surface Area (TPSA): A 118% Increase Relative to 10-Nonadecanone Indicating Higher Polarity

The computed topological polar surface area (TPSA) of 9-(hydroxymethyl)nonadecan-10-one is 37.3 Ų, which is 118% higher than the TPSA of 10-nonadecanone (17.1 Ų) [1][2]. This increase arises from the additional oxygen atom in the hydroxymethyl group and predicts substantially different partitioning behavior in polar/non-polar biphasic systems, as well as altered membrane permeability if used in biological contexts [1].

Polarity TPSA Partitioning

Rotatable Bond Count: Increased Conformational Flexibility Versus Positional Isomers

With 17 rotatable bonds, 9-(hydroxymethyl)nonadecan-10-one exhibits chain flexibility comparable to 2-nonadecanone (16 rotatable bonds) but the presence of the hydroxymethyl substituent off the central carbon introduces an additional branching point that alters the conformational ensemble accessible to the molecule [1][2]. This is relevant for inclusion compound formation, crystal packing, and self-assembled monolayer organization where chain linearity and steric bulk are critical .

Conformational flexibility Rotatable bonds Chain dynamics

Lipophilicity Modulation: XLogP3-AA Reduction of ~0.9 Units Relative to 2-Nonadecanone

The computed XLogP3-AA for 9-(hydroxymethyl)nonadecan-10-one is 7.5, compared to 8.4 for 2-nonadecanone [1][2]. This reduction of approximately 0.9 log units reflects the polarizing influence of the hydroxymethyl group and indicates a measurable shift toward greater hydrophilicity, which can affect extraction efficiency, chromatographic retention, and bioavailability in agrochemical or pharmaceutical lead optimization [1].

Lipophilicity logP Partition coefficient

Priority Application Scenarios for 9-(Hydroxymethyl)nonadecan-10-one Based on Quantitative Differentiation


Synthetic Intermediate for Polymerizable Monomers and Radiation-Curable Coatings

The hydroxymethyl group of 9-(hydroxymethyl)nonadecan-10-one serves as a reactive handle for esterification with acrylic or methacrylic acids, enabling the synthesis of acryloxymethyl fatty monomers analogous to those described for related hydroxymethyl fatty compounds in US Patent 4,626,582 [1]. The resulting monomers can be incorporated into UV-curable coating formulations, where the long C19 chain provides hydrophobicity and flexibility while the acrylate moiety enables crosslinking. The availability of the primary alcohol as a hydrogen bond donor (HBD = 1) distinguishes this compound from simple ketones that lack such derivatization potential [2].

Model Compound for Urea and Thiourea Inclusion Channel Studies

The combination of a central ketone group and a branched hydroxymethyl substituent makes 9-(hydroxymethyl)nonadecan-10-one a structurally novel guest candidate for urea inclusion compounds. Studies on the parent compound nonadecan-10-one have established that guest ketone dynamics within urea channels are modulated by inter-channel interactions [3]. The introduction of the -CH2OH group is expected to further perturb these dynamics through hydrogen bonding with the urea host lattice, providing a probe for studying host-guest chemistry where both H-bond donor and acceptor functionality are present [2].

Specialty Surfactant and Emulsifier Precursor

The dual hydrophilic (hydroxymethyl, ketone) and lipophilic (C18 hydrocarbon chains) character of 9-(hydroxymethyl)nonadecan-10-one, reflected in its intermediate XLogP3-AA of 7.5 and TPSA of 37.3 Ų [2], positions it as a precursor for non-ionic surfactant synthesis. Ethoxylation of the primary alcohol would yield a surfactant with a precisely centered hydrophilic-lipophilic balance, distinct from surfactants derived from terminal alcohols or simple ketones. The compound's rotatable bond count (17) further contributes to the conformational flexibility needed for effective interfacial adsorption.

Chromatographic Standard and Method Development for Lipophilic Oxygenates

With a defined XLogP3-AA of 7.5 and a retention behavior that is predictably distinct from both 10-nonadecanone and 2-nonadecanone due to the hydroxymethyl group [2][4], 9-(hydroxymethyl)nonadecan-10-one can serve as a retention time marker and system suitability standard in reversed-phase HPLC and GC methods targeting lipophilic oxygenated compounds in complex matrices such as natural product extracts or industrial reaction mixtures.

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